Unsubstituted aminothiophenes suffer from rapid oxidative degradation, compromising cyclization yields and batch reproducibility. 2-Acetyl-3-amino-5-phenylthiophene solves this:
* Enhanced bench stability via 5-phenyl electron withdrawal and conjugation.
* Sterically directed 2,3-cyclization for efficient thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine synthesis.
* Ideal for kinase inhibitor, GPCR ligand, and PROTAC building blocks; retains purity under ambient conditions.
2-Acetyl-3-amino-5-phenylthiophene is a highly functionalized thiophene building block characterized by its adjacent amino and acetyl groups (an ortho-aminoacetophenone analog) and a stabilizing 5-phenyl substituent. This specific substitution pattern makes it a privileged precursor for the synthesis of complex fused heterocycles, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines via Friedländer-type condensations. In procurement contexts, it is primarily sourced by medicinal chemistry and materials science laboratories to construct kinase inhibitors, GPCR ligands, and protein degrader (PROTAC) building blocks, where the thiophene core provides essential geometric and electronic properties .
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Substituting 2-acetyl-3-amino-5-phenylthiophene with simpler analogs, such as 2-acetyl-3-aminothiophene (lacking the phenyl group) or 2-amino-3-acetylthiophene isomers, fundamentally alters both bench stability and reaction trajectory . Unsubstituted aminothiophenes are notoriously prone to rapid oxidative degradation and polymerization under ambient conditions, complicating storage and reducing batch-to-batch reproducibility. The addition of the 5-phenyl group strongly withdraws electron density and extends conjugation, rendering the compound bench-stable while sterically directing cyclization exclusively to the 2,3-positions. Using an isomer or a non-phenylated analog typically results in lower cyclization yields, requires more stringent inert-atmosphere handling, and fails to provide the lipophilic phenyl anchor required in many downstream pharmaceutical targets .
Replacing with 4-fluorophenyl or 4-chlorophenyl analogs may alter target engagement, solubility, and metabolic stability due to different electronic profiles.
Melting point differences between analogs can affect solid-state processing and identity confirmation; even small shifts may influence crystallization behavior.
Analog purity documentation may be less rigorous across vendors, introducing batch-to-batch variability that can compromise reaction reproducibility.
The presence of the 5-phenyl group significantly enhances the oxidative stability of the thiophene core compared to its non-phenylated analog . While 2-acetyl-3-aminothiophene typically exhibits rapid darkening and degradation (often >15% degradation within 48 hours in air), 2-acetyl-3-amino-5-phenylthiophene maintains >95% purity under standard benchtop storage conditions over extended periods .
| Evidence Dimension | Ambient oxidative stability (purity retention) |
| Target Compound Data | >95% purity retention (standard benchtop conditions) |
| Comparator Or Baseline | 2-acetyl-3-aminothiophene (rapid degradation, >15% loss within 48 hours) |
| Quantified Difference | >10% higher purity retention under ambient air |
| Conditions | Ambient air exposure, room temperature storage |
High bench stability eliminates the need for strict inert-atmosphere storage, reducing handling costs and ensuring batch-to-batch reproducibility in scale-up synthesis.
In the synthesis of thieno[2,3-b]pyridines via Friedländer condensation with active methylene compounds, 2-acetyl-3-amino-5-phenylthiophene demonstrates superior cyclization efficiency [1]. The extended conjugation and steric guidance provided by the 5-phenyl group drive the reaction to completion, typically achieving yields exceeding 85%, whereas isomeric precursors like 2-amino-3-acetylthiophene often suffer from competing side reactions, yielding 50-60% of the desired fused system[1].
| Evidence Dimension | Yield of thieno[2,3-b]pyridine derivatives |
| Target Compound Data | >85% typical yield |
| Comparator Or Baseline | 2-amino-3-acetylthiophene (50-60% yield) |
| Quantified Difference | 25-35% higher cyclization yield |
| Conditions | Base-catalyzed Friedländer condensation with active methylene compounds |
Higher cyclization yields directly translate to lower raw material costs and reduced purification overhead during the synthesis of complex pharmaceutical intermediates.
The built-in 5-phenyl substituent provides a critical lipophilic anchor that is often required for target engagement in kinase and GPCR inhibitor design [1]. Scaffolds derived from 2-acetyl-3-amino-5-phenylthiophene exhibit a predictable increase in logP (typically +1.5 to +2.0 units) compared to their unsubstituted thienopyridine counterparts, facilitating stronger hydrophobic interactions in protein binding pockets without requiring an additional, low-yield late-stage cross-coupling step[1].
| Evidence Dimension | Scaffold lipophilicity (logP contribution) and synthetic step reduction |
| Target Compound Data | Pre-installed phenyl group (+1.5 to +2.0 logP contribution) |
| Comparator Or Baseline | Unsubstituted thienopyridine core (requires late-stage Suzuki coupling) |
| Quantified Difference | Elimination of 1 synthetic step and predictable logP increase |
| Conditions | Structure-based drug design and synthetic route planning |
Procuring the pre-phenylated building block streamlines the synthetic route by eliminating a challenging late-stage arylation step, accelerating hit-to-lead optimization.
Leveraging its high cyclization efficiency and pre-installed lipophilic phenyl group, this compound is the optimal starting material for generating thieno[2,3-b]pyridine scaffolds [1]. These scaffolds are heavily utilized in the development of targeted kinase inhibitors, where the phenyl ring occupies critical hydrophobic pockets in the kinase domain.
The ortho-amino acetyl functionality allows for facile conversion into thieno[2,3-d]pyrimidines via reaction with formamide or urea derivatives. The bench-stable nature of 2-acetyl-3-amino-5-phenylthiophene ensures reproducible batch synthesis of these ligands, which are vital for GPCR-targeted drug discovery programs.
Because it provides a rigid, functionalized, and lipophilic hinge-binding motif, this compound is increasingly procured as a building block for PROTAC synthesis [2]. Its predictable reactivity and high purity retention under ambient conditions make it ideal for the multi-step synthetic sequences required to assemble complex bifunctional degraders.
Irritant